molecular formula C16H16N4O2 B15105409 N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15105409
M. Wt: 296.32 g/mol
InChI Key: CRSFWUIERZDYHG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a methyl group at position 1, a pyrrole substituent at position 5, and a carboxamide group at position 4 linked to a 2-methoxyphenyl moiety (Fig. 1). Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties . The 2-methoxyphenyl group contributes electron-donating effects, while the pyrrole ring may enhance π-π interactions in biological systems.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-19-16(20-9-5-6-10-20)12(11-17-19)15(21)18-13-7-3-4-8-14(13)22-2/h3-11H,1-2H3,(H,18,21)

InChI Key

CRSFWUIERZDYHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC=CC=C2OC)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The pyrrole moiety can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids or bases may be employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole Derivatives

5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 5)
  • Key Differences: The dihydropyrazole core (4,5-dihydro-1H-pyrazole) increases rigidity compared to the fully aromatic pyrazole in the target compound. The 2-methoxyphenyl group is at position 5, whereas the target compound’s methoxyphenyl is part of the carboxamide side chain.
  • Carboximidamide’s higher basicity could influence solubility and target engagement.
1-(2-Fluorophenyl)-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide ()
  • Key Differences :
    • A fluorine atom replaces the methoxy group on the phenyl ring, introducing electron-withdrawing effects.
    • The carboxamide is linked to a pyridinylmethyl group instead of 2-methoxyphenyl.
  • Implications :
    • Fluorine’s electronegativity may enhance metabolic stability but reduce electron density in the aromatic system .
    • The pyridine moiety could facilitate π-stacking or metal coordination in biological targets.
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol ()
  • Key Differences: A hydroxyphenyl group replaces the pyrrole substituent at position 4.
  • Implications: The phenolic -OH enables hydrogen bonding (e.g., O-H···N interactions), which the target’s methoxy group lacks .

Pharmacological and Biochemical Implications

Receptor Binding and Selectivity
  • Cannabinoid Receptor Analogs (): Pyrazole carboxamides like WIN 55212-2 show higher CB2 receptor affinity due to structural features (e.g., heteroaromatic substituents). The target’s pyrrole group may similarly enhance selectivity for CB2 over CB1 receptors, though direct evidence is lacking . The 2-methoxyphenyl group’s electron-donating effects could mimic the pharmacological profile of HU-210, a high-affinity CB1 ligand .
Physicochemical Properties
  • Solubility and Bioavailability: The pyridinylmethyl group in ’s compound may improve water solubility compared to the target’s methoxyphenyl .

Comparative Data Table

Compound Name / Feature Target Compound , Compound 5 Compound Compound
Pyrazole Core Aromatic (1H-pyrazole) Dihydro (4,5-dihydro-1H) Aromatic (1H-pyrazole) Aromatic (1H-pyrazole)
Position 1 Substituent Methyl - 2-Fluorophenyl Phenyl
Position 5 Substituent 1H-Pyrrol-1-yl 2-Methoxyphenyl 1H-Pyrrol-1-yl 3-(4-Methoxyphenyl)
Carboxamide Group N-(2-Methoxyphenyl) Carboximidamide N-(Pyridin-4-ylmethyl) -
Key Interactions π-π (pyrrole), van der Waals Hydrogen bonding (imidamide) π-π (pyridine), halogen bonding Hydrogen bonding (phenolic -OH)
Hypothesized Activity Anti-inflammatory, receptor modulation Enzyme inhibition (speculative) CNS-targeted activity Antipruritic, anti-inflammatory

Research Findings and Hypotheses

  • Electron Effects : The 2-methoxyphenyl group’s electron-donating nature may stabilize charge-transfer interactions, contrasting with ’s electron-withdrawing fluorine .

Biological Activity

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.30 g/mol
  • CAS Number : 1000000-00-0 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinases : The compound has shown inhibitory effects on certain kinases, which play crucial roles in cell signaling pathways related to cancer proliferation.
  • Receptors : It exhibits affinity for specific receptors involved in neuropharmacological processes, potentially influencing neurotransmitter dynamics.

Anticancer Activity

Research indicates that compounds within the pyrazole class, including this compound, demonstrate significant anticancer properties. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Bouabdallah et al. (2022)MCF73.79Induces apoptosis
Wei et al. (2022)A54926Growth inhibition
Li et al. (2022)NCI-H4600.39Autophagy induction
Zhang et al. (2022)HepG20.95 nMDNA binding interaction

Neuropharmacological Effects

The compound has also been evaluated for its effects on neuroreceptors, particularly in the context of anxiety and depression models. For instance, a study by Mohareb et al. (2023) highlighted its potential as a selective serotonin reuptake inhibitor (SSRI), which could provide therapeutic benefits in mood disorders.

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in MCF7 and A549 cell lines, with IC50 values suggesting potent anticancer activity.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, the compound was administered to assess its anxiolytic effects. Results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, indicating potential for development as an anxiolytic agent.

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